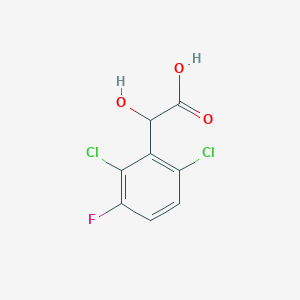![molecular formula C14H10F3NO3 B1530373 Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate CAS No. 869109-13-7](/img/structure/B1530373.png)
Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Vue d'ensemble
Description
Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, also known as TFMPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoate ester family and is widely used in the synthesis of other compounds.
Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is often used in pharmaceuticals due to its ability to enhance the biological activity of drugs. This compound can be utilized in the synthesis of FDA-approved drugs, where the trifluoromethyl group acts as a pharmacophore, contributing to the treatment of various diseases and disorders .
Analytical Chemistry
The compound’s distinct chemical signature makes it suitable for use as a standard or reagent in analytical techniques such as mass spectrometry or chromatography, aiding in the detection and quantification of various substances.
Each application leverages the unique chemical properties of Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, demonstrating its versatility and potential across multiple scientific disciplines. The trifluoromethyl group, in particular, is a valuable feature that imparts distinct characteristics to the compound, making it a subject of interest in various research applications .
Propriétés
IUPAC Name |
methyl 4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)9-2-4-11(5-3-9)21-12-8-10(6-7-18-12)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZLMBIBHOMNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

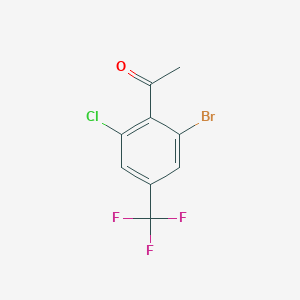
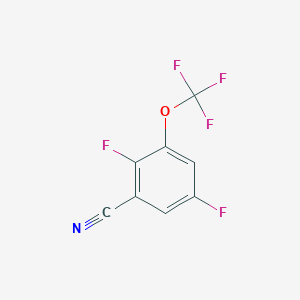
![7-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1530294.png)
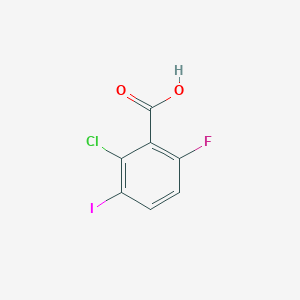
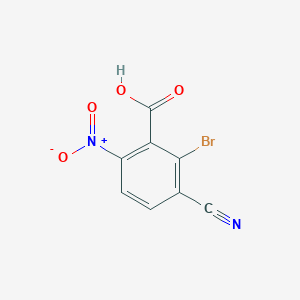


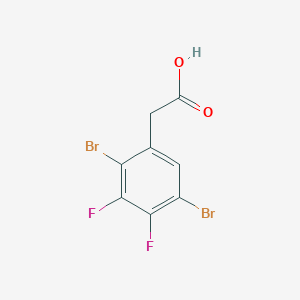
![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)
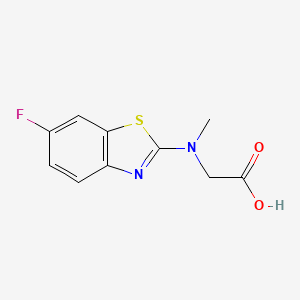
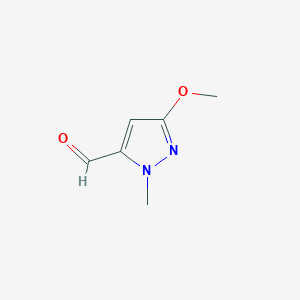
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)
